![molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one CAS No. 56817-09-5](/img/structure/B3024609.png)
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one
Overview
Description
“7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A specific synthesis process involves the use of 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, which is dissolved in methanol and reacted with KOH solution .Molecular Structure Analysis
The molecular structure of “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” can be determined using techniques like X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines, the class to which “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” belongs, are known to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
ATR Kinase Inhibition
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has been investigated as an ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. ATR plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting ATR, this compound may enhance the efficacy of cancer therapies, particularly in combination with DNA-damaging agents .
Antiviral Activity
Research suggests that this compound exhibits antiviral properties. It may interfere with viral replication or entry mechanisms, making it a potential candidate for antiviral drug development. Further studies are needed to explore its specific antiviral targets and mechanisms .
Anti-Inflammatory Effects
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one has shown promise as an anti-inflammatory agent. It could modulate immune responses and reduce inflammation, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Kinase Inhibitor Library Screening
Researchers have included this compound in kinase inhibitor libraries for high-throughput screening. Its kinase selectivity profile and potential off-target effects are of interest for drug discovery programs .
Photodynamic Therapy (PDT)
Due to its photophysical properties, 7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one could be explored in PDT. PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. This compound’s absorption and emission properties may contribute to its effectiveness in PDT .
Fluorescent Probes and Imaging Agents
Fluorescent derivatives of this compound can serve as imaging agents. Researchers have labeled it with fluorophores to visualize cellular processes, protein localization, or drug distribution. Its unique structure and fluorescence properties make it valuable in bioimaging applications .
Mechanism of Action
While the specific mechanism of action for “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is not mentioned in the search results, it’s worth noting that pyrimidines, in general, play a crucial role in biological systems. They are involved in the synthesis of DNA, RNA, and are part of many biological compounds .
properties
IUPAC Name |
7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDDYJPVSRHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612327 | |
Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one | |
CAS RN |
56817-09-5 | |
Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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